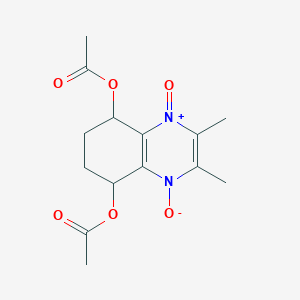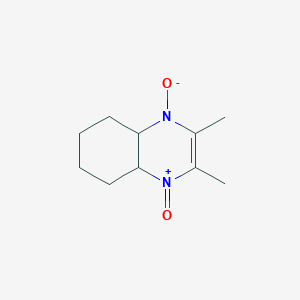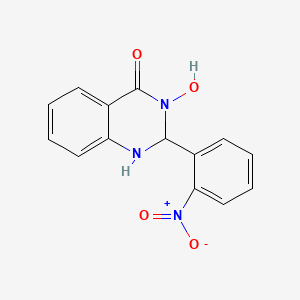
4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBH is a synthetic compound that belongs to the family of phenols and is widely used in the scientific community for its unique properties and characteristics.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol involves the inhibition of certain enzymes and proteins, which are essential for the growth and survival of various organisms. 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been shown to inhibit the activity of enzymes such as tyrosinase and chitinase, which are involved in the synthesis of melanin and the cell wall of fungi, respectively. 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol also inhibits the activity of certain proteins such as HIV-1 integrase, which is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been shown to have several biochemical and physiological effects on organisms. In humans, 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been shown to inhibit the growth of cancer cells and reduce inflammation. 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In plants, 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been shown to inhibit the growth of certain pests and improve plant growth.
Advantages and Limitations for Lab Experiments
4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the study of 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol, including its potential use in the development of new drugs, its application in agriculture and environmental science, and its use as a research tool in various fields. Future research could focus on the synthesis of new derivatives of 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol with improved properties and characteristics, as well as the study of its mechanism of action and physiological effects in different organisms. Additionally, further studies could investigate the potential use of 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol in the treatment of various diseases and the development of new therapies.
Synthesis Methods
The synthesis of 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol involves the reaction of 4,5-dibromo-2-hydroxybenzaldehyde with 1,3-diphenyl-2-thiourea in the presence of a base. The reaction results in the formation of 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol as a white crystalline solid, which is further purified through recrystallization.
Scientific Research Applications
4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been shown to exhibit antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. In agriculture, 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been used as a fungicide and insecticide due to its ability to inhibit the growth of certain pests. In environmental science, 4,5-dibromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been used as a water treatment agent due to its ability to remove pollutants from water.
properties
IUPAC Name |
4,5-dibromo-2-(1,3-diphenylimidazolidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O/c22-18-13-17(20(26)14-19(18)23)21-24(15-7-3-1-4-8-15)11-12-25(21)16-9-5-2-6-10-16/h1-10,13-14,21,26H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNYZBKLGNFDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC(=C(C=C3O)Br)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-(1,3-diphenylimidazolidin-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)



![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![6-(4-nitrophenyl)benzo[a]phenazin-5-yl butyrate](/img/structure/B5159278.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)